N-[2-(3,4-diethoxyphenyl)ethyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
Description
This compound features a complex tricyclic framework (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) linked to an acetamide moiety substituted with a 3,4-diethoxyphenylethyl group. The diethoxy substituent likely enhances lipophilicity, influencing bioavailability and target binding compared to simpler alkoxy derivatives .
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-3-30-19-10-9-16(13-20(19)31-4-2)11-12-25-21(28)14-27-15-26-22-17-7-5-6-8-18(17)32-23(22)24(27)29/h5-10,13,15H,3-4,11-12,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMICQWEGBFCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
General Characteristics
The compound is a complex organic molecule that may exhibit various biological activities due to its structural features, including:
- Phenolic structures : Often linked to antioxidant properties.
- Diazatricyclo structures : Potential implications in pharmacological activities such as antitumor and antimicrobial effects.
Potential Biological Activities
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Antioxidant Activity
- Compounds with phenolic groups are known to possess antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress.
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Antimicrobial Properties
- Similar compounds have shown effectiveness against a variety of pathogens. The presence of specific functional groups can enhance their ability to disrupt microbial membranes or inhibit essential enzymes.
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Anticancer Activity
- Some derivatives of phenethylamine and related structures have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
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Neuroprotective Effects
- Compounds with similar scaffolds have been investigated for neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems.
Case Studies
- Study on Phenolic Compounds :
- Antimicrobial Activity Assessment :
- Anticancer Mechanisms :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): Ethoxy and methoxy substituents significantly modulate potency. For instance, 3,4-diethoxy derivatives show 2–3× higher IC₅₀ values in enzyme assays than mono-alkoxy analogs .
- Target Prediction : Hierarchical clustering () links tricyclic acetamides to kinase and HDAC inhibition, aligning with ’s findings on SAHA-like compounds .
- Synthetic Challenges : Scalability of tricyclic core synthesis remains a hurdle; yields for similar compounds rarely exceed 40% .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction progress be monitored effectively?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including amide bond formation and heterocyclic ring construction. A common approach is refluxing precursors (e.g., chloroacetyl chloride) with amines in triethylamine, followed by TLC monitoring to track reaction completion . Recrystallization using solvents like pet-ether can purify intermediates. For complex tricyclic systems, stepwise cyclization under controlled temperatures (e.g., 60–80°C) is advised, with intermediates characterized via IR and NMR .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving complex tricyclic geometries, as demonstrated for analogous heterocycles (mean C–C bond precision: ±0.005 Å; R factor: 0.041) . Complementary techniques include:
- NMR : Assign peaks for ethoxyphenyl protons (δ 1.2–1.4 ppm for –OCH₂CH₃) and amide carbonyls (δ ~165–170 ppm).
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How can solubility and stability be optimized for in vitro bioactivity assays?
- Methodological Answer : Pre-screen solubility in DMSO (≤10 mM stock) and dilute into aqueous buffers (e.g., PBS) to avoid precipitation. For stability, conduct accelerated degradation studies under varying pH (4–9) and temperatures (4–37°C), analyzing via HPLC-UV. If instability is observed, consider prodrug strategies or formulation with cyclodextrins .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energetics for key steps like cyclization. Tools like GRRM17 enable reaction path searches to identify low-energy pathways . Pair this with machine learning (ML) models trained on analogous heterocyclic syntheses to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Methodological Answer : Cross-validate computational (e.g., IR/NMR chemical shift predictions via ACD/Labs) with experimental data. For discrepancies:
- Re-examine tautomeric or conformational states (e.g., amide rotamers) using variable-temperature NMR.
- Refine computational parameters (e.g., solvent effects in COSMO-RS models) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How can heterogeneous reaction conditions improve yield in large-scale synthesis?
- Methodological Answer : Implement membrane reactors or immobilized catalysts (e.g., Pd/C on silica) to enhance selectivity. For example, use flow chemistry with packed-bed reactors to control exothermic steps (e.g., cyclization) and minimize byproducts . Monitor in real-time with inline FTIR or Raman spectroscopy .
Q. What role does AI play in designing derivatives with enhanced target binding affinity?
- Methodological Answer : Train deep learning models on structure-activity relationship (SAR) data from analogous acetamide derivatives. Use generative AI (e.g., reinforcement learning) to propose substituents at the 3,4-diethoxyphenyl or tricyclic moieties. Validate predictions with molecular docking (AutoDock Vina) and MD simulations (GROMACS) .
Q. How can data integrity and reproducibility be ensured in multi-institutional studies?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
